molecular formula C25H21BrN2O4 B5449515 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide

Cat. No.: B5449515
M. Wt: 493.3 g/mol
InChI Key: VLYRLFIBXHDEDC-KGENOOAVSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide is a complex organic compound that features a benzodioxole moiety, a phenylethylamine group, and a bromobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Phenylethylamine Intermediate: This involves the reductive amination of phenylacetaldehyde with ammonia or a primary amine.

    Coupling Reaction: The benzodioxole and phenylethylamine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Bromination: The final step involves the bromination of the coupled product using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzodioxole moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom in the benzamide structure can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of imines or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used to study the interactions of benzodioxole derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the phenylethylamine group could mimic the structure of neurotransmitters, leading to potential effects on neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide is unique due to its combination of a benzodioxole moiety, a phenylethylamine group, and a bromobenzamide structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c26-20-9-7-19(8-10-20)24(29)28-21(14-18-6-11-22-23(15-18)32-16-31-22)25(30)27-13-12-17-4-2-1-3-5-17/h1-11,14-15H,12-13,16H2,(H,27,30)(H,28,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRLFIBXHDEDC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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